molecular formula C16H9BrCl2N2O3 B5136285 (4Z)-4-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione

(4Z)-4-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione

Cat. No.: B5136285
M. Wt: 428.1 g/mol
InChI Key: BJFPVIQMILTMKO-SDQBBNPISA-N
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Description

(4Z)-4-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 1-(4-chlorophenyl)pyrazolidine-3,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could result in dehalogenated or hydrogenated derivatives.

Scientific Research Applications

(4Z)-4-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4Z)-4-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2N2O3/c17-13-7-10(19)5-8(14(13)22)6-12-15(23)20-21(16(12)24)11-3-1-9(18)2-4-11/h1-7,22H,(H,20,23)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFPVIQMILTMKO-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Br)O)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=C(C(=CC(=C3)Cl)Br)O)/C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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